N-cyclohexyl-N-methylpyrimidin-2-amine
Description
N-Cyclohexyl-N-methylpyrimidin-2-amine is a pyrimidine derivative featuring a secondary amine group at position 2 of the pyrimidine ring, substituted with a cyclohexyl and a methyl group.
Properties
IUPAC Name |
N-cyclohexyl-N-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-14(10-6-3-2-4-7-10)11-12-8-5-9-13-11/h5,8-10H,2-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFADQFSEAACQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569236 | |
| Record name | N-Cyclohexyl-N-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141193-13-7 | |
| Record name | N-Cyclohexyl-N-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N-methylpyrimidin-2-amine typically involves the reaction of cyclohexylamine with methylpyrimidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring is substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
N-cyclohexyl-N-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes, such as interleukin-1 receptor-associated kinase 4 (IRAK-4), which plays a role in inflammatory responses . By inhibiting this enzyme, the compound can modulate signaling pathways involved in inflammation and immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares N-cyclohexyl-N-methylpyrimidin-2-amine (inferred properties) with key analogs from the evidence:
Electronic and Steric Effects
- In contrast, the ethynyl group in introduces electron-withdrawing effects, altering reactivity in cross-coupling reactions.
- Lipophilicity : Cyclohexyl substituents universally increase logP values, but N-methylation (as in the target compound) slightly reduces polarity compared to analogs with polar functional groups (e.g., sulfonylpiperazine in ).
Crystallographic and Supramolecular Features
- Hydrogen Bonding : Analogs like N-(4,6-dimethoxypyrimidin-2-yl) derivatives exhibit C–H⋯N interactions in crystal packing, stabilizing 3D frameworks. The target compound’s simpler structure may favor weaker van der Waals interactions, as seen in N-(cyclohexylmethyl)pyridin-2-amine .
- Angle Distortions : In phosphanyl-substituted amines (e.g., ), P–C–N angles (~114°) deviate from ideal tetrahedral geometry, whereas the target compound’s amine geometry is likely closer to 120° (sp² hybridization).
Biological Activity
N-cyclohexyl-N-methylpyrimidin-2-amine is a compound that has attracted attention for its potential biological activities, particularly in the fields of immunomodulation, anticancer effects, and enzyme inhibition. This article provides a detailed overview of the compound's biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring substituted with cyclohexyl and N-methyl groups. Its structure suggests potential interactions with various biological targets, including enzymes and receptors. The presence of the cyclohexyl group may enhance hydrophobic interactions, while the amine group can participate in hydrogen bonding, contributing to the compound's biological activity.
The mechanism of action of this compound involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with active sites on enzymes or receptors, while the cyclohexyl group provides hydrophobic stabilization within binding pockets. This interaction can modulate the activity of various biological pathways, leading to diverse effects such as immunomodulation and apoptosis in cancer cells.
1. Immunomodulatory Activity
Research indicates that compounds with similar structural motifs exhibit significant immunomodulatory effects. For instance:
- In vitro Studies : Derivatives have been shown to inhibit the proliferation of human peripheral blood lymphocytes and mouse splenocytes. This suggests a potential for these compounds to modulate immune responses, making them candidates for treating autoimmune disorders.
2. Anticancer Activity
The anticancer properties of this compound are supported by studies demonstrating its ability to inhibit the growth of various tumor cell lines:
- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through activation of specific signaling pathways.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 15 | Induction of apoptosis |
| 5-bromo-N-cyclohexyl-N-methylpyridin-2-amine | MCF7 (Breast) | 20 | Inhibition of cell proliferation |
| 3-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine | HeLa (Cervical) | 10 | Cell cycle arrest |
Case Study 1: Immunomodulation in Autoimmune Disorders
A study investigated the effects of this compound on autoimmune models in mice. The results indicated a significant reduction in inflammatory markers and improved survival rates in treated groups compared to controls. This suggests its potential as a therapeutic agent for autoimmune conditions.
Case Study 2: Anticancer Efficacy
In another study, various derivatives were tested against multiple cancer cell lines, including A549 and MCF7. The results showed that these compounds could significantly reduce cell viability and induce apoptosis, highlighting their potential in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
